2-Hydroxybicyclo[3.2.0]heptan-6-one

Biocatalysis Baeyer‑Villiger oxidation Sarkomycin A synthesis

Secure the exact hydroxyl-substituted scaffold to guarantee reproducible regio- and stereochemical outcomes in Baeyer–Villiger oxidations. Unlike bromo or benzyloxy analogs, this endo-configured bicyclic γ-ketol produces cyclosarkomycin with >98% ee and higher isolated yields via a step-economical two-step route. Its unique twist-ring conformation makes it an essential conformational probe for SAR campaigns.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Cat. No. B8388912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybicyclo[3.2.0]heptan-6-one
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC(C2C1C(=O)C2)O
InChIInChI=1S/C7H10O2/c8-6-2-1-4-5(6)3-7(4)9/h4-6,8H,1-3H2
InChIKeyRKGUDPAGEVMTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybicyclo[3.2.0]heptan-6-one – Structural and Conformational Baseline for Procurement


2-Hydroxybicyclo[3.2.0]heptan-6-one (C7H10O2) is a chiral, endo‑configured bicyclic γ‑ketol that contains a cyclopentanone ring cis‑fused to a cyclobutane ring. Its solution‑state conformation, characterised by a twist (T) arrangement of the five‑membered ring, has been established by complete 1H‑NMR analysis [1]. The compound serves as a functionalised entry point into the bicyclo[3.2.0]heptane family and has been employed as a substrate in whole‑cell Baeyer–Villiger oxidations that deliver enantiomerically enriched lactone intermediates [2].

Why 2-Hydroxybicyclo[3.2.0]heptan-6-one Cannot Be Replaced by Other Bicyclo[3.2.0]heptanone Analogs


In the microbial Baeyer–Villiger oxidation catalysed by Acinetobacter calcoaceticus NCIB 9871, both the regioisomeric ratio of the lactone products and their enantiomeric excess are strongly dependent on the nature and stereochemistry of the substituent at the 2‑position [1]. Changing the hydroxyl group for bromo, benzyloxy, or hydrogen yields divergent product profiles, meaning that synthetic procedures optimised for one analogue are not transferable to another. Consequently, procurement of the exact hydroxyl‑substituted scaffold is mandatory to ensure reproducible regio‑ and stereochemical outcomes.

2-Hydroxybicyclo[3.2.0]heptan-6-one – Quantitative Differentiation Evidence for Scientific Selection


Higher Yield and Enantiomeric Excess of Cyclosarkomycin vs. the 2,6‑Dione Analog

When 2‑hydroxybicyclo[3.2.0]heptan‑6‑one (rac‑17) is subjected to whole‑cell Baeyer–Villiger oxidation followed by Swern oxidation, it delivers cyclosarkomycin (1b) in 9 % overall yield and >98 % enantiomeric excess. In contrast, the closely related cis‑bicyclo[3.2.0]heptane‑2,6‑dione (rac‑1) provides cyclosarkomycin in only 7 % yield and 97 % e.e. under comparable conditions [1].

Biocatalysis Baeyer‑Villiger oxidation Sarkomycin A synthesis

Twist vs. Flattened Cyclopentanone Conformation – Distinct Ground‑State Geometry

1H‑NMR spectroscopy reveals that the five‑membered ring of endo‑2‑hydroxybicyclo[3.2.0]heptan‑6‑one adopts a twist (T) conformation, whereas the corresponding ring in bicyclo[3.2.0]heptane‑2,6‑dione and 6,6‑dimethoxy‑bicyclo[3.2.0]heptan‑2‑one is significantly flattened [1].

Conformational analysis NMR spectroscopy Bicyclo[3.2.0]heptane

Hydroxyl Group Enables a Two‑Step Synthetic Sequence to Cyclosarkomycin

The hydroxyl substituent of rac‑17 can be directly oxidised to a ketone under Swern conditions, completing the transformation to cyclosarkomycin in only two steps (Baeyer–Villiger, then Swern oxidation). In contrast, the 2‑bromo and 2‑benzyloxy analogues require additional deprotection or functional group interconversion steps before the final oxidation can be executed [1].

Synthetic methodology Cyclosarkomycin Functional group interconversion

Substituent‑Dependent Regio‑ and Enantioselectivity in Whole‑Cell Baeyer–Villiger Oxidation

A comparative study of multiple 2‑substituted bicyclo[3.2.0]heptan‑6‑ones demonstrated that both the ratio of regioisomeric lactones and the enantiomeric excess (ranging from 20 % to >99 %) are directly influenced by the identity of the 2‑substituent [1]. Although the exact regioisomer ratio for the hydroxyl derivative was not disclosed, its behaviour falls within a distinct region of the selectivity landscape that differs from the bromo, benzyloxy, and unsubstituted analogues.

Regioselectivity Enantioselectivity Substrate engineering

Procurement‑Relevant Application Scenarios for 2‑Hydroxybicyclo[3.2.0]heptan‑6‑one


Enantioselective Biocatalytic Synthesis of Cyclopentanoid Building Blocks

The compound is the preferred substrate when a Baeyer–Villiger monooxygenase‑based route is used to generate enantiomerically enriched lactones. The hydroxyl substituent yields cyclosarkomycin with higher ee (>98 %) and improved isolated yield compared to the 2,6‑dione analogue [1].

Structure–Activity Relationship (SAR) Studies on Bicyclo[3.2.0]heptane Scaffolds

Because the hydroxyl derivative adopts a twist‑ring conformation that differs from the flattened geometry of the 2,6‑dione and 6,6‑dimethoxy analogues [1], it provides a distinct conformational probe for SAR campaigns that seek to correlate ring pucker with biological or catalytic activity.

Total Synthesis of Sarkomycin A and Related Antitumor Agents

The two‑step, oxidation‑based conversion of 2‑hydroxybicyclo[3.2.0]heptan‑6‑one to cyclosarkomycin offers a step‑economical advantage over routes that start from the bromo or benzyloxy precursors, which require additional functional group manipulations [1].

Methodology Development for Regio‑ and Stereoselective Baeyer–Villiger Oxidations

As part of a panel of 2‑substituted bicyclo[3.2.0]heptan‑6‑ones, the hydroxyl variant serves as a benchmark substrate for evaluating the impact of hydrogen‑bonding substituents on the regio‑ and enantioselectivity of newly discovered BVMO enzymes [1].

Quote Request

Request a Quote for 2-Hydroxybicyclo[3.2.0]heptan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.